molecular formula C9H8O3 B1450477 5-Formyl-2-methylbenzoic acid CAS No. 105650-34-8

5-Formyl-2-methylbenzoic acid

Cat. No.: B1450477
CAS No.: 105650-34-8
M. Wt: 164.16 g/mol
InChI Key: MVVDVVGJOWHJMU-UHFFFAOYSA-N
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Description

5-Formyl-2-methylbenzoic acid is an organic compound with the molecular formula C9H8O3 and a molecular weight of 164.16 g/mol . It is characterized by the presence of a formyl group (-CHO) and a methyl group (-CH3) attached to a benzoic acid core. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Formyl-2-methylbenzoic acid can be synthesized through several methods. One common route involves the oxidation of 5-methyl-2-methylbenzoic acid using fuming nitric acid . Another method includes the synthesis from (3-bromo-4-methylphenyl)methanol .

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 5-Formyl-2-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The methyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Electrophilic reagents such as bromine (Br2) or chlorine (Cl2) can be used under acidic conditions.

Major Products:

    Oxidation: 5-Carboxy-2-methylbenzoic acid.

    Reduction: 5-Hydroxymethyl-2-methylbenzoic acid.

    Substitution: Halogenated derivatives like 5-bromo-2-methylbenzoic acid.

Scientific Research Applications

5-Formyl-2-methylbenzoic acid has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 5-Formyl-2-methylbenzoic acid is unique due to its specific functional groups and their positions on the benzoic acid core. This unique structure imparts distinct reactivity and applications compared to its analogs.

Properties

IUPAC Name

5-formyl-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c1-6-2-3-7(5-10)4-8(6)9(11)12/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVVDVVGJOWHJMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105650-34-8
Record name 5-formyl-2-methylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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